3-Benzyl-4-hydroxy-2-sulfanyl-3,4-dihydroquinazoline-4-carboxylic acid
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Overview
Description
3-Benzyl-4-hydroxy-2-sulfanyl-3,4-dihydroquinazoline-4-carboxylic acid: is a complex organic compound with the molecular formula C₁₆H₁₄N₂O₃S. This compound is notable for its unique structure, which includes a quinazoline core, a benzyl group, a hydroxyl group, and a sulfanyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-hydroxy-2-sulfanyl-3,4-dihydroquinazoline-4-carboxylic acid typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinazoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Sulfanylation: The sulfanyl group is typically introduced via thiolation reactions, where thiol reagents like thiourea or hydrogen sulfide react with the quinazoline core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Quinazoline ketones or aldehydes.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-Benzyl-4-hydroxy-2-sulfanyl-3,4-dihydroquinazoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for studying cellular processes and disease mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-hydroxy-2-sulfanyl-3,4-dihydroquinazoline-4-carboxylic acid involves its interaction with various molecular targets, such as enzymes and receptors. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinazoline: Lacks the benzyl and sulfanyl groups, making it less versatile in terms of chemical reactivity.
2-Sulfanylquinazoline: Similar sulfanyl group but lacks the hydroxyl and benzyl groups, affecting its biological activity.
Uniqueness
3-Benzyl-4-hydroxy-2-sulfanyl-3,4-dihydroquinazoline-4-carboxylic acid is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering more versatility compared to its simpler analogs.
Properties
IUPAC Name |
3-benzyl-4-hydroxy-2-sulfanylidene-1H-quinazoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-14(20)16(21)12-8-4-5-9-13(12)17-15(22)18(16)10-11-6-2-1-3-7-11/h1-9,21H,10H2,(H,17,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHDGFSTNVIPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=S)NC3=CC=CC=C3C2(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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